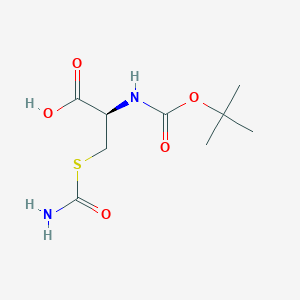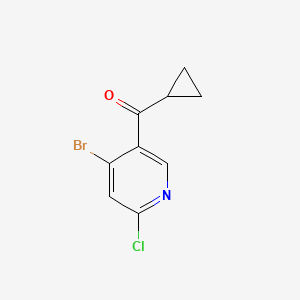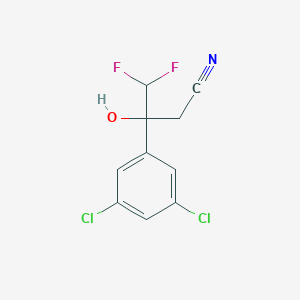
Boc-S-carbamoyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-S-carbamoyl-L-cysteine, also known as (2R)-2-amino-3-carbamoylsulfanylpropanoic acid, is a derivative of the amino acid cysteine. It is characterized by the presence of a carbamoyl group attached to the sulfur atom of cysteine and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and various biochemical research applications.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine and a carbamoylating agent like carbamoyl chloride.
Industrial Production Methods
Industrial production methods for Boc-S-carbamoyl-L-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
化学反应分析
Types of Reactions
Boc-S-carbamoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Free amino group.
科学研究应用
Boc-S-carbamoyl-L-cysteine is widely used in scientific research, including:
Chemistry: It is used in peptide synthesis as a protected cysteine derivative.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is used in the development of pharmaceuticals and therapeutic peptides.
Industry: It is employed in the production of various biochemical reagents and intermediates.
作用机制
The mechanism of action of Boc-S-carbamoyl-L-cysteine involves its role as a protected cysteine derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The carbamoyl group on the sulfur atom can participate in various biochemical processes, including enzyme inhibition and protein modification.
相似化合物的比较
Similar Compounds
S-carbamoyl-L-cysteine: Lacks the Boc protecting group.
S-ethyl-carbamoyl-L-cysteine: Contains an ethyl group instead of a Boc group.
S-chloroethyl-carbamoyl-L-cysteine: Contains a chloroethyl group instead of a Boc group.
Uniqueness
Boc-S-carbamoyl-L-cysteine is unique due to the presence of the Boc protecting group, which provides stability and prevents unwanted side reactions during peptide synthesis. This makes it a valuable compound in the synthesis of complex peptides and proteins.
属性
分子式 |
C9H16N2O5S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC 名称 |
(2R)-3-carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H16N2O5S/c1-9(2,3)16-8(15)11-5(6(12)13)4-17-7(10)14/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 |
InChI 键 |
BWJPXXUOWCCOAH-YFKPBYRVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(=O)N)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CSC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)





![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)

